molecular formula C12H9NO3 B11886225 Acetamide, N-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]- CAS No. 73693-48-8

Acetamide, N-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-

Katalognummer: B11886225
CAS-Nummer: 73693-48-8
Molekulargewicht: 215.20 g/mol
InChI-Schlüssel: PDZRFMXAUCBLAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)acetamide is a chemical compound that features an indene-1,3-dione core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)acetamide typically involves the reaction of ninhydrin with acetamide under specific conditions. Ninhydrin, a well-known reagent in organic chemistry, reacts with acetamide to form the desired compound through a condensation reaction. The reaction is usually carried out in an ethanol medium at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for N-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

N-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indene-1,3-dione core.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent, are tailored to the specific type of reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Wissenschaftliche Forschungsanwendungen

N-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)acetamide involves its interaction with specific molecular targets. The indene-1,3-dione core can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)acetamide is unique due to its specific combination of the indene-1,3-dione core with an acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields .

Eigenschaften

CAS-Nummer

73693-48-8

Molekularformel

C12H9NO3

Molekulargewicht

215.20 g/mol

IUPAC-Name

N-[(1-hydroxy-3-oxoinden-2-yl)methylidene]acetamide

InChI

InChI=1S/C12H9NO3/c1-7(14)13-6-10-11(15)8-4-2-3-5-9(8)12(10)16/h2-6,15H,1H3

InChI-Schlüssel

PDZRFMXAUCBLAN-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N=CC1=C(C2=CC=CC=C2C1=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.